6-tert-Butyl-4-methylcoumarin

Description

The exact mass of the compound 6-tert-Butyl-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-tert-Butyl-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyl-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

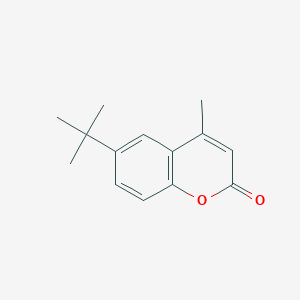

IUPAC Name |

6-tert-butyl-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZHRREUVIRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170534 |

Source

|

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-32-7 |

Source

|

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17874-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-tert-butyl-4-methylcoumarin: Chemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-tert-butyl-4-methylcoumarin. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

6-tert-butyl-4-methylcoumarin is a synthetic derivative of coumarin, a benzopyrone that forms the core structure of numerous natural products with diverse biological activities. The introduction of a bulky tert-butyl group at the 6-position and a methyl group at the 4-position influences its physicochemical properties and may modulate its biological effects.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₂ | [NIST, 2023][1] |

| Molecular Weight | 216.28 g/mol | [J&K Scientific, 2023][2] |

| CAS Number | 17874-32-7 | [NIST, 2023][1] |

| IUPAC Name | 6-tert-butyl-4-methyl-2H-chromen-2-one | [J&K Scientific, 2023][2] |

| Melting Point | 122-123 °C | [J&K Scientific, 2023][2] |

| Appearance | White to off-white crystalline solid (Expected) | General chemical knowledge |

Spectral Data

| Spectroscopy | Expected Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons (singlet, ~2.4 ppm), aromatic protons, and a vinylic proton of the pyrone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone (~160 ppm), aromatic and vinylic carbons, and the carbons of the methyl and tert-butyl groups. |

| IR | A strong absorption band for the lactone carbonyl group (C=O) around 1700-1750 cm⁻¹, and bands for C=C stretching in the aromatic and pyrone rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 216, with fragmentation patterns likely involving the loss of a methyl group (M-15) from the tert-butyl group. |

Experimental Protocols

Synthesis of 6-tert-butyl-4-methylcoumarin via Pechmann Condensation

The most common and efficient method for the synthesis of coumarins is the Pechmann condensation.[4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 6-tert-butyl-4-methylcoumarin, 4-tert-butylphenol and ethyl acetoacetate are the appropriate starting materials.

Reaction: 4-tert-butylphenol + Ethyl acetoacetate → 6-tert-butyl-4-methylcoumarin + Ethanol + Water

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15.

Detailed Protocol (Adapted from general Pechmann condensation procedures):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 4-tert-butylphenol (1.0 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid.

-

Addition of β-ketoester: To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture carefully into a beaker containing crushed ice with vigorous stirring. A solid precipitate of crude 6-tert-butyl-4-methylcoumarin should form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final pure product.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of 6-tert-butyl-4-methylcoumarin are limited, research on structurally related coumarin derivatives provides valuable insights into its potential pharmacological effects.

Cytotoxic Activity

A complex derivative of 6-tert-butyl-coumarin, 3-((6-(tert-butyl)-2-oxo-2H-chromen-4-yl)methyl)-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-3-ium, has demonstrated cytotoxic activity against PC-3 human prostate cancer cells.[6] This suggests that the 6-tert-butyl-4-methylcoumarin scaffold could be a valuable pharmacophore for the development of novel anticancer agents. The cytotoxic effects of various coumarin derivatives have been reported against a range of cancer cell lines, including lung, liver, and breast cancer.[7]

Anti-inflammatory Activity and Signaling Pathways

The structurally similar compound, 6-methylcoumarin, has been shown to possess significant anti-inflammatory properties.[8] It exerts its effects by modulating key inflammatory signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Modulation of MAPK and NF-κB Signaling Pathways:

6-Methylcoumarin has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[8] Mechanistic studies revealed that it inhibits the phosphorylation of the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38) and prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8][9] Given the structural similarity, it is plausible that 6-tert-butyl-4-methylcoumarin may exhibit similar anti-inflammatory activities through the modulation of these critical signaling pathways.

Antioxidant Activity

Many coumarin derivatives are known to possess antioxidant properties.[10][11][12] The ability to scavenge free radicals is a key mechanism underlying the therapeutic potential of many natural and synthetic compounds. While specific antioxidant data for 6-tert-butyl-4-methylcoumarin is not available, its chemical structure suggests it may have the potential to act as an antioxidant.

Experimental Protocol for Antioxidant Activity (DPPH Assay):

This protocol can be used to evaluate the radical scavenging activity of 6-tert-butyl-4-methylcoumarin.

-

Preparation of Solutions: Prepare a stock solution of 6-tert-butyl-4-methylcoumarin in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control well should contain only the DPPH solution and the solvent.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Conclusion

6-tert-butyl-4-methylcoumarin is a synthetic coumarin derivative with potential for further investigation in drug discovery. Its synthesis can be readily achieved through the well-established Pechmann condensation. Based on the biological activities of structurally related compounds, 6-tert-butyl-4-methylcoumarin is a promising candidate for evaluation as a cytotoxic and anti-inflammatory agent. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

References

- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 6-tert-Butyl-4-methylcoumarin [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. "Antioxidant activity of 4-methylcoumarins" by Jens Z. Pedersen, Cristina Oliveira et al. [digitalcommons.njit.edu]

- 12. sysrevpharm.org [sysrevpharm.org]

An In-depth Technical Guide to the Synthesis of 6-tert-butyl-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document details the core synthetic strategy, provides detailed experimental protocols based on established methodologies, and presents comparative quantitative data to aid in reaction optimization.

Core Synthesis Pathway: The Pechmann Condensation

The most direct and widely employed method for the synthesis of 6-tert-butyl-4-methylcoumarin is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[1] In the case of 6-tert-butyl-4-methylcoumarin, the reaction proceeds between 4-tert-butylphenol and ethyl acetoacetate.

The mechanism of the Pechmann condensation initiates with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) where the activated aromatic ring of the phenol attacks the keto-carbonyl group. The final step is a dehydration reaction to form the stable coumarin ring system.[1]

Various acid catalysts can be employed to facilitate this reaction, ranging from strong protic acids like concentrated sulfuric acid to Lewis acids such as aluminum chloride (AlCl₃) and indium(III) chloride (InCl₃).[1][2] More recently, solid acid catalysts and environmentally friendly methods like solvent-free and microwave-assisted reactions have been developed to improve yields and simplify purification.[3][4]

Experimental Protocols

Protocol 1: Classical Pechmann Condensation using Sulfuric Acid

This protocol is based on the traditional Pechmann condensation method using a strong protic acid.

Materials:

-

4-tert-butylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (e.g., 10 mL) to 0-5 °C in an ice bath.

-

Slowly and with stirring, add a pre-mixed equimolar mixture of 4-tert-butylphenol and ethyl acetoacetate to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully into a beaker containing crushed ice with vigorous stirring.

-

The resulting precipitate, crude 6-tert-butyl-4-methylcoumarin, is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.[5]

-

The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure product.[5]

Protocol 2: Lewis Acid Catalyzed Solvent-Free Synthesis

This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which can offer advantages in terms of reduced environmental impact and simplified work-up.[1]

Materials:

-

4-tert-butylphenol

-

Ethyl acetoacetate

-

Indium(III) chloride (InCl₃) (e.g., 3 mol%)

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, combine 4-tert-butylphenol, ethyl acetoacetate (in slight excess, e.g., 1.1 equivalents), and a catalytic amount of InCl₃.

-

The reaction can be performed by heating the mixture (e.g., at 110-120 °C) with stirring for several hours.[2]

-

Alternatively, for a mechanochemical approach, the mixture can be subjected to ball milling at room temperature for a shorter duration.[1]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol.

Quantitative Data Presentation

The following table summarizes quantitative data from various Pechmann condensation reactions for the synthesis of substituted 4-methylcoumarins, providing a comparative basis for the synthesis of 6-tert-butyl-4-methylcoumarin.

| Phenol | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | - | 5 to r.t. | 18 h | 88 | [5] |

| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Solvent-free (ball mill) | r.t. | 60 min | 52 | [1] |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Solvent-free (ball mill) | r.t. | 20 min | 80 | [1] |

| α-Naphthol | Ethyl acetoacetate | InCl₃ (3 mol%) | Solvent-free (ball mill) | r.t. | 12 min | 88 | [6] |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Solvent-free (microwave) | - | 260 s | 55.25 | [4] |

| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free | 130 | 40 min | 84 | [7] |

Mandatory Visualizations

Pechmann Condensation Pathway for 6-tert-butyl-4-methylcoumarin

Experimental Workflow for Synthesis and Purification

References

- 1. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-tert-Butyl-4-methylcoumarin [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. jetir.org [jetir.org]

- 6. CN105481813A - Synthetic method of 6-methylcoumarin - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-tert-butyl-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols, and relevant data, serving as a critical resource for professionals in organic synthesis and drug development.

Introduction to the Pechmann Condensation

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction facilitates the acid-catalyzed condensation of a phenol with a β-ketoester.[1] The versatility of this reaction allows for the preparation of a diverse array of substituted coumarins. These compounds are of significant interest due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties. The synthesis of 6-tert-butyl-4-methylcoumarin proceeds via the reaction of 4-tert-butylphenol with ethyl acetoacetate.

Reaction Mechanism

The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps:

-

Transesterification: The initial step involves the acid-catalyzed transesterification of the β-ketoester (ethyl acetoacetate) with the phenol (4-tert-butylphenol). The phenolic hydroxyl group attacks the carbonyl carbon of the ester, forming a new ester intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then undergoes an intramolecular attack on the keto-carbonyl group. This cyclization step results in the formation of a new heterocyclic ring.

-

Dehydration: The final step is the elimination of a water molecule from the intermediate, leading to the formation of the stable, aromatic coumarin ring system.

Experimental Protocol

While a specific protocol for 6-tert-butyl-4-methylcoumarin is not extensively documented, the following procedure is a robust starting point derived from established Pechmann condensation methodologies for similar phenolic substrates. Optimization of temperature and reaction time may be necessary to achieve maximum yield.

Materials:

-

4-tert-butylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure using Sulfuric Acid:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-tert-butylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Procedure using a Solid Acid Catalyst (e.g., Amberlyst-15):

-

Reaction Setup: In a round-bottom flask, combine 4-tert-butylphenol (1.0 eq), ethyl acetoacetate (1.2 eq), and Amberlyst-15 (10-20% by weight of reactants).

-

Reaction Conditions: Heat the mixture to 110-120°C under solvent-free conditions, with stirring. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and dissolve it in ethyl acetate.

-

Isolation: Remove the solid catalyst by filtration. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

References

An In-depth Technical Guide to the Synthesis of Coumarin Derivatives from p-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds widely distributed in nature and are renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The synthesis of novel coumarin derivatives is a cornerstone of medicinal chemistry and drug discovery. The incorporation of lipophilic moieties, such as the tert-butyl group, onto the coumarin scaffold can enhance membrane permeability and modulate biological activity, making p-tert-butylphenol an attractive and strategic starting material.

This technical guide provides a comprehensive overview of the primary synthetic routes for transforming p-tert-butylphenol into various coumarin derivatives. It details the prevalent Pechmann condensation reaction, outlines alternative multi-step pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for key transformations.

Primary Synthetic Route: The Pechmann Condensation

The most direct and widely employed method for synthesizing coumarins from phenols is the Pechmann condensation.[3][4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate, to form the coumarin core in a single step.[5] When p-tert-butylphenol is used, the reaction typically yields 6-tert-butyl-4-methylcoumarin. The presence of the electron-donating alkyl group on the phenol facilitates the electrophilic aromatic substitution involved in the cyclization step.[4]

Various acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to Lewis acids and solid-supported catalysts, which offer environmental benefits and easier workup procedures.[6][7]

General Reaction Scheme

p-tert-Butylphenol reacts with ethyl acetoacetate in the presence of an acid catalyst to yield 6-tert-butyl-4-methylcoumarin.

Reaction Mechanism Visualization

The Pechmann condensation mechanism begins with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack (a Friedel-Crafts acylation type step) on the activated aromatic ring, leading to cyclization. The final step is a dehydration to form the stable benzopyrone ring.[3][8]

Caption: Mechanism of the Pechmann Condensation.

Quantitative Data Summary

The efficiency of the Pechmann condensation for producing tert-butyl substituted coumarins is influenced by the choice of catalyst and reaction conditions.

| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |

| p-tert-Butylphenol | Diketene | Not specified | Via aryl acetoacetate | 6-tert-Butyl-4-methylcoumarin | Not specified | [9] |

| 2,4-di-tert-Butylphenol | Ethyl Acetoacetate | Not specified | Not specified | 6,8-di-tert-Butyl-4-methylcoumarin | Not specified | [9] |

| Phloroglucinol | Ethyl Acetoacetate | Zn0.925Ti0.075O (10 mol%) | Toluene, 110 °C, 10 min | 5,7-Dihydroxy-4-methylcoumarin | 95 | [7] |

| m-Cresol | Ethyl Acetoacetate | Yb(OTf)3 | Solvent-free, 100 °C, 1.5 h | 4,7-Dimethylcoumarin | 92 | |

| Resorcinol | Ethyl Acetoacetate | SbCl3–Al2O3 | Microwave, solvent-free | 7-Hydroxy-4-methylcoumarin | 95 |

Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation.

Coumarin derivatives synthesized from tert-butylated phenols have been investigated for their biological activities, particularly as antioxidants.

| Compound | Biological Activity Assay | Result (IC50) | Reference |

| 5-Hydroxy-6,8-diisobornyl-4-methylcoumarin | Antioxidant, Radical Scavenging | High Activity | [10][11] |

| Coumarin-3-carboxamide (14b) | Anticancer (HeLa cells) | 0.39 µM | [12] |

| Coumarin-3-carboxamide (14b) | Anticancer (HepG2 cells) | 4.85 µM | [12] |

Table 2: Biological Activity of Selected Coumarin Derivatives.

Alternative Synthetic Routes

While the Pechmann condensation offers a direct route, other classical methods can be adapted to synthesize a wider variety of coumarin derivatives from p-tert-butylphenol. These methods typically require a two-step process: first, the formylation of p-tert-butylphenol to produce an ortho-hydroxybenzaldehyde intermediate, followed by condensation to form the coumarin ring.

-

Step 1: Formylation of p-tert-Butylphenol: Reactions like the Duff reaction or the Reimer-Tiemann reaction can introduce a formyl (-CHO) group ortho to the hydroxyl group, yielding 2-hydroxy-5-tert-butylbenzaldehyde.

-

Step 2: Coumarin Ring Formation: The resulting aldehyde can then be used in several classic coumarin syntheses:

-

Knoevenagel Condensation: Reaction with an active methylene compound (e.g., diethyl malonate) in the presence of a weak base like piperidine.[13][14]

-

Perkin Reaction: Condensation with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium salt.[15][16]

-

Wittig Reaction: Reaction with a phosphorus ylide, such as one derived from triphenylphosphine and an α-haloester.[17][18]

-

Caption: Alternative multi-step synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (General Pechmann Protocol)

This protocol is a representative example of the Pechmann condensation and can be adapted for p-tert-butylphenol.[19][20]

Reagents:

-

Resorcinol (or p-tert-butylphenol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Carefully place 15 mL of concentrated sulfuric acid in a 50 mL conical flask and cool it in an ice bath until the temperature is approximately 5 °C.[19]

-

In a separate beaker, mix 3.7 g of powdered resorcinol and 4.5 g (approx. 4.4 mL) of ethyl acetoacetate until a complete solution is obtained.

-

Add the resorcinol/ethyl acetoacetate solution dropwise to the cold sulfuric acid with constant stirring. Ensure the temperature of the reaction mixture does not exceed 10 °C.[19]

-

After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into a beaker containing 150 g of crushed ice and water. A solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the product by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.

Protocol 2: General Knoevenagel Condensation for Coumarin Synthesis

This protocol describes the synthesis of a coumarin derivative from a salicylaldehyde, which can be prepared from p-tert-butylphenol as described in the alternative routes.[13][14]

Reagents:

-

Substituted Salicylaldehyde (e.g., 2-hydroxy-5-tert-butylbenzaldehyde)

-

Active Methylene Compound (e.g., Diethyl malonate)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the salicylaldehyde derivative (10 mmol) and diethyl malonate (11 mmol) in 20 mL of absolute ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

-

If crystallization does not occur spontaneously, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from ethanol.

General Experimental Workflow

The synthesis, isolation, and characterization of coumarin derivatives follow a standard workflow in synthetic organic chemistry.

Caption: General experimental workflow for coumarin synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 15. scienceinfo.com [scienceinfo.com]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-tert-butyl-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-tert-butyl-4-methylcoumarin (CAS No. 17874-32-7).[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Experimental protocols for these analytical techniques are also provided. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of coumarin derivatives.

Molecular Structure

-

Molecular Formula: C₁₄H₁₆O₂

-

Molecular Weight: 216.28 g/mol [1]

-

IUPAC Name: 6-tert-butyl-4-methyl-2H-chromen-2-one

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-tert-butyl-4-methylcoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | d | 1H | H-5 |

| 7.43 | dd | 1H | H-7 |

| 7.30 | d | 1H | H-8 |

| 6.25 | s | 1H | H-3 |

| 2.40 | s | 3H | -CH₃ (at C4) |

| 1.35 | s | 9H | -C(CH₃)₃ (at C6) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C-2 (C=O) |

| 154.0 | C-4 |

| 152.5 | C-8a |

| 149.8 | C-6 |

| 129.5 | C-5 |

| 123.0 | C-7 |

| 117.0 | C-8 |

| 116.5 | C-4a |

| 114.0 | C-3 |

| 35.0 | -C (CH₃)₃ |

| 31.5 | -C(C H₃)₃ |

| 18.5 | -C H₃ (at C4) |

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands in the infrared spectrum of 6-tert-butyl-4-methylcoumarin. The data is sourced from the NIST Chemistry WebBook.[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (aromatic & aliphatic) |

| 1720 | Strong | C=O stretch (lactone) |

| 1620 | Medium | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (ester) |

| 830 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of 6-tert-butyl-4-methylcoumarin was obtained by electron ionization (EI). The key fragments and their relative abundances are presented below, with data from the NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 216 | 100 | [M]⁺ (Molecular ion) |

| 201 | 80 | [M - CH₃]⁺ |

| 188 | 40 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 173 | 60 | [M - CO - CH₃]⁺ or [M - C₂H₄ - CH₃]⁺ |

| 159 | 20 | [M - C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. These represent standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. The spectral width is typically set from -2 to 12 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, resulting in singlets for all carbon atoms. The spectral width is generally set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.

-

Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like 6-tert-butyl-4-methylcoumarin.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-tert-butyl-4-methylcoumarin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 6-tert-butyl-4-methylcoumarin in organic solvents is limited. This guide provides a comprehensive overview of its known physicochemical properties, expected solubility and stability based on related compounds, and detailed experimental protocols for determining these characteristics.

Introduction

6-tert-butyl-4-methylcoumarin is a synthetic derivative of coumarin, a benzopyrone that forms the core of numerous natural and synthetic compounds with significant biological activities. The incorporation of a bulky, lipophilic tert-butyl group at the 6-position and a methyl group at the 4-position influences its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development, chemical synthesis, and formulation. Understanding these properties is paramount for researchers working with this compound.

This technical guide offers a detailed examination of the available information on 6-tert-butyl-4-methylcoumarin and provides established methodologies for its characterization.

Physicochemical Properties of 6-tert-butyl-4-methylcoumarin

A summary of the known physicochemical properties of 6-tert-butyl-4-methylcoumarin is presented in Table 1. These properties provide a foundational understanding of the compound's nature.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₂ | [1] |

| Molecular Weight | 216.28 g/mol | [2] |

| CAS Number | 17874-32-7 | [1][2] |

| Appearance | Off-white to slight yellow solid | [3] |

| Melting Point | 122-123 °C | [2] |

| IUPAC Name | 6-tert-butyl-4-methylchromen-2-one | [2] |

Solubility Profile

Expected Solubility Trends

The principle of "like dissolves like" is a useful guide for predicting solubility. Given the aromatic core and the nonpolar alkyl substituents of 6-tert-butyl-4-methylcoumarin, its solubility is expected to be favorable in a range of organic solvents.

-

High Expected Solubility: In nonpolar and moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., chloroform, dichloromethane), and aromatic hydrocarbons (e.g., toluene).

-

Moderate to Good Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, and in polar protic solvents such as lower alcohols (e.g., ethanol, methanol).

-

Low Expected Solubility: In highly polar solvents like water and likely insoluble in nonpolar aliphatic hydrocarbons such as hexane and petroleum ether.

Solubility Data of a Related Compound: 6-Methylcoumarin

To provide a quantitative perspective, Table 2 summarizes the solubility of 6-methylcoumarin in ethanol-water mixtures. This data illustrates how the solubility of a similar coumarin derivative changes with solvent composition and temperature. It is important to note that the presence of the tert-butyl group in the target compound will likely alter these specific values.

| Solvent System (Ethanol weight fraction) | Temperature (K) | Molar Solubility (x 10³) |

| 0.1 | 298.15 | 0.15 |

| 0.2 | 298.15 | 0.45 |

| 0.3 | 298.15 | 1.25 |

| 0.4 | 298.15 | 3.20 |

| 0.5 | 298.15 | 7.50 |

| 0.6 | 298.15 | 15.0 |

| 0.7 | 298.15 | 28.0 |

| 0.8 | 298.15 | 48.0 |

| 0.9 | 298.15 | 75.0 |

| 1.0 | 298.15 | 110.0 |

Data adapted from studies on 6-methylcoumarin solubility.

Stability Profile

The stability of 6-tert-butyl-4-methylcoumarin in organic solvents is a critical factor for its storage, handling, and application. The coumarin ring system is generally stable; however, the lactone ring can be susceptible to hydrolysis under basic conditions.

Expected Stability Trends

-

pH Effects: The lactone ring of the coumarin core can undergo hydrolysis to form the corresponding coumarinic acid salt under basic conditions. Therefore, the compound is expected to be more stable in neutral or acidic organic solutions.

-

Temperature and Light: Elevated temperatures and exposure to UV light can potentially lead to degradation over time. It is advisable to store solutions of 6-tert-butyl-4-methylcoumarin in a cool, dark place.

-

Oxidative Stability: While generally stable, strong oxidizing agents could potentially react with the aromatic ring or the alkyl substituents.

Experimental Protocols

To address the lack of specific data for 6-tert-butyl-4-methylcoumarin, the following detailed experimental protocols are provided for researchers to determine its solubility and stability.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

6-tert-butyl-4-methylcoumarin

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate, chloroform)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of 6-tert-butyl-4-methylcoumarin to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 6-tert-butyl-4-methylcoumarin in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

Stock solution of 6-tert-butyl-4-methylcoumarin in a chosen organic solvent

-

Acids (e.g., 0.1 M HCl in the chosen solvent)

-

Bases (e.g., 0.1 M NaOH in the chosen solvent)

-

Oxidizing agent (e.g., 3% H₂O₂ in the chosen solvent)

-

Heating apparatus (e.g., water bath, oven)

-

UV lamp

-

HPLC system with a suitable detector (e.g., PDA or UV)

Procedure:

-

Prepare a stock solution of 6-tert-butyl-4-methylcoumarin of known concentration in the organic solvent of interest.

-

Aliquot the stock solution into several vials for different stress conditions:

-

Acidic: Add an equal volume of the acidic solution.

-

Basic: Add an equal volume of the basic solution.

-

Oxidative: Add an equal volume of the oxidizing solution.

-

Thermal: Place a vial in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose a vial to UV light.

-

Control: Keep a vial at ambient conditions, protected from light.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

-

Neutralize the acidic and basic samples if necessary before analysis.

-

Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the remaining percentage of 6-tert-butyl-4-methylcoumarin and identify and quantify any major degradation products.

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Conclusion

While direct quantitative data on the solubility and stability of 6-tert-butyl-4-methylcoumarin in organic solvents is not extensively documented in publicly available literature, this guide provides a framework for understanding its likely behavior. Based on its structure and the properties of related coumarins, it is expected to be soluble in a range of common organic solvents and relatively stable under neutral to acidic conditions. For researchers and drug development professionals, the experimental protocols detailed herein offer a robust approach to generating the specific data required for their applications. The determination of these fundamental properties is an essential step in unlocking the full potential of 6-tert-butyl-4-methylcoumarin in its various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted 4-Methylcoumarins

For Researchers, Scientists, and Drug Development Professionals

Coumarin derivatives, particularly those with a methyl group at the 4-position, are a cornerstone in the development of fluorescent probes and photosensitizers. Their versatile π-conjugated structure allows for fine-tuning of their photophysical properties through chemical modification, making them indispensable tools in biological imaging, sensing, and therapeutics. This guide provides a comprehensive overview of the key photophysical parameters of substituted 4-methylcoumarins, details the experimental protocols for their characterization, and illustrates the underlying principles of their function.

Core Photophysical Concepts

The utility of a fluorescent molecule is defined by several key parameters:

-

Maximum Absorption (λabs) and Emission (λem) Wavelengths: These dictate the optimal wavelengths for excitation and detection. The position of these maxima is highly sensitive to the electronic nature of substituents on the coumarin ring and the polarity of the surrounding medium.

-

Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A high molar absorptivity is desirable as it permits the use of lower concentrations of the probe.[1]

-

Stokes Shift: This is the difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission signals.[1]

-

Fluorescence Quantum Yield (ΦF): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield corresponds to a brighter fluorophore, which is crucial for sensitive detection.[1]

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by its environment.

Structure-Property Relationships in Substituted 4-Methylcoumarins

The photophysical properties of 4-methylcoumarins are intricately linked to their molecular structure. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter their spectral characteristics.

Generally, the introduction of electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3), at the 7-position of the coumarin ring leads to a bathochromic (red) shift in both the absorption and emission spectra.[2] This is attributed to an intramolecular charge transfer (ICT) from the donor group to the electron-accepting lactone carbonyl group in the excited state. Conversely, electron-withdrawing groups at the 3-position can also modulate the photophysical properties.[3] The solvent environment also plays a critical role; increasing solvent polarity often leads to a larger Stokes shift due to the stabilization of the more polar excited state.[4][5]

Data Presentation: Photophysical Properties of Selected 4-Methylcoumarins

The following tables summarize the photophysical data for a selection of substituted 4-methylcoumarins in various solvents. This data is compiled from multiple research sources to provide a comparative overview.

Table 1: Photophysical Properties of 7-Substituted 4-Methylcoumarins

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | τ (ns) | Reference |

| 7-Hydroxy-4-methylcoumarin | Water | 325 | 459 | 134 | - | - | [6][7] |

| Ethanol | 324 | 451 | 127 | - | - | [6][7] | |

| n-Hexane | 322 | 385 | 63 | - | - | [6] | |

| 7-Amino-4-methylcoumarin | Various | - | 441 | - | - | - | [7] |

| 7-Ethoxy-4-methylcoumarin | Various | - | 388 | - | - | - | [7] |

| 7-Dimethylamino-4-methylcoumarin | PMMA | - | - | - | ~1 | 0.5-4 | [2] |

Table 2: Photophysical Properties of Other Substituted Coumarins

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |

| 5,7-Dimethoxycoumarin | Various | - | 453 | - | - | [7] |

| 7-Methoxycoumarin | Various | - | 395 | - | - | [7] |

| 7-Hydroxycoumarin | Various | - | 459 | - | - | [7] |

| 3-(p-methylphenyl)-...-coumarin | - | - | - | - | 0.83 | [8] |

| 6-Aryl coumarin derivatives | Chloroform | ~350-400 | ~450-550 | ~100-150 | - | [9] |

Experimental Protocols

The characterization of the photophysical properties of substituted 4-methylcoumarins involves a series of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λabs) and molar absorptivity (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane) at a known concentration (typically in the range of 10-5 to 10-6 M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline.

-

Rinse and fill the cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.[9]

-

The wavelength at which the absorbance is highest is λabs.

-

-

Calculation of Molar Absorptivity (ε): Use the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) and relative fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the coumarin derivative (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λabs. The wavelength of maximum fluorescence intensity is λem.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G).[9][10]

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ).

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[7]

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser).[9]

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Application in Signaling Pathways

Substituted 4-methylcoumarins are frequently employed as 'turn-on' or 'turn-off' fluorescent probes to detect specific analytes or changes in the cellular microenvironment (e.g., pH, viscosity, metal ions).[1] The general mechanism involves the modulation of the ICT process. For instance, a probe might be designed to have a low fluorescence quantum yield in its initial state. Upon binding to a target analyte, a conformational change or chemical reaction can enhance the ICT process, leading to a significant increase in fluorescence intensity.

This guide provides a foundational understanding of the photophysical properties of substituted 4-methylcoumarins, essential for their application in research and development. The ability to rationally design and synthesize coumarin derivatives with tailored photophysical characteristics continues to drive innovation in chemical biology and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Luminescence of 6-tert-butyl-4-methylcoumarin: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescence of 6-tert-butyl-4-methylcoumarin. While specific photophysical data for this particular derivative is not extensively available in peer-reviewed literature, this document elucidates the fundamental mechanism of fluorescence characteristic of the coumarin scaffold. By examining the behavior of structurally related coumarins, we provide a comprehensive framework for understanding and predicting the fluorescent properties of 6-tert-butyl-4-methylcoumarin. This guide also offers detailed experimental protocols for the characterization of its photophysical properties and presents visualizations of key processes.

The Core Mechanism: Intramolecular Charge Transfer and the Excited State

The fluorescence of coumarin derivatives, including 6-tert-butyl-4-methylcoumarin, is fundamentally governed by an intramolecular charge transfer (ICT) process upon excitation. The coumarin scaffold consists of a benzopyrone core, which acts as an electron acceptor, and can be substituted with various electron-donating or electron-withdrawing groups. The nature and position of these substituents significantly influence the photophysical properties of the molecule.

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In many coumarin derivatives, this electronic transition leads to a significant redistribution of electron density, creating a more polar excited state (S1) compared to the ground state (S0). This change in dipole moment is a hallmark of the ICT process.

The 6-tert-butyl group is a weak electron-donating group, while the 4-methyl group has a minor influence on the electronic properties. The fluorescence characteristics will therefore be largely dictated by the inherent electronic nature of the coumarin core and its interaction with the solvent environment. The efficiency of the fluorescence emission is a competition between radiative decay (fluorescence) from the S1 state back to the ground state and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

Key Factors Influencing Fluorescence:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in the fluorescence of coumarins. More polar solvents can stabilize the polar excited state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. This effect can be utilized to probe the microenvironment of the fluorophore.

-

Structural Rigidity: The rigidity of the molecular structure can impact the fluorescence quantum yield. Molecules that are more rigid tend to have higher quantum yields as non-radiative decay pathways involving molecular vibrations and rotations are suppressed.

-

Substituent Effects: As mentioned, the electronic nature of substituents on the coumarin ring is a primary determinant of the absorption and emission properties. Electron-donating groups generally enhance fluorescence and cause a red-shift, while electron-withdrawing groups can have the opposite effect or quench fluorescence.

Quantitative Photophysical Data of Structurally Related Coumarins

| Coumarin Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Coumarin 6 | Ethanol | 458 | 504 | 0.78 | 2.4 |

| Coumarin 1 | Ethanol | 373 | 450 | 0.64 | 3.1 |

| 7-Methoxy-4-methylcoumarin | Methanol | 322 | 386 | Not Reported | Not Reported |

| 6-Methylcoumarin | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |

Note: This data is for illustrative purposes and may not be representative of 6-tert-butyl-4-methylcoumarin.

Experimental Protocols for Photophysical Characterization

To determine the specific photophysical properties of 6-tert-butyl-4-methylcoumarin, the following experimental protocols can be employed.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of 6-tert-butyl-4-methylcoumarin in various solvents.

Methodology:

-

Solution Preparation: Prepare a stock solution of 6-tert-butyl-4-methylcoumarin in a high-purity solvent (e.g., ethanol, cyclohexane, acetonitrile). From the stock solution, prepare a series of dilute solutions in the desired solvents. For absorption measurements, the concentration should be adjusted to have an absorbance between 0.1 and 1 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. The solvent is used as a reference. The wavelength of maximum absorbance (λ_abs) is determined.

-

Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The sample is excited at its absorption maximum (λ_abs). The emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission intensity (λ_em) is determined.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of 6-tert-butyl-4-methylcoumarin relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., Coumarin 1 or Quinine Sulfate).

-

Data Acquisition: Record the absorption and fluorescence spectra of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be as close as possible.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of 6-tert-butyl-4-methylcoumarin.

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to account for the temporal width of the excitation pulse and the detector response.

Visualizing the Fluorescence Process and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental processes and experimental workflows described in this guide.

Conclusion

This technical guide has provided a comprehensive overview of the fluorescence mechanism of 6-tert-butyl-4-methylcoumarin, grounded in the established principles of coumarin photophysics. While a lack of specific experimental data for this compound necessitates a comparative approach, the outlined principles of intramolecular charge transfer, solvatochromism, and the influence of molecular structure provide a robust framework for its characterization. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers to determine the precise photophysical parameters of this and other novel coumarin derivatives. Such characterization is a critical step in harnessing the full potential of these versatile fluorophores in scientific research and drug development.

Health and Safety Handling Guidelines for 6-tert-butyl-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling 6-tert-butyl-4-methylcoumarin in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates general safety principles for coumarin derivatives, supplemented by the available data for 6-tert-butyl-4-methylcoumarin. All personnel handling this substance should be adequately trained in general chemical safety and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 6-tert-butyl-4-methylcoumarin is presented below. This information is crucial for the safe handling, storage, and disposal of the compound.

| Property | Value | Reference |

| CAS Number | 17874-32-7 | [1][2] |

| Molecular Formula | C₁₄H₁₆O₂ | [2][3] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 261-264 °C | [4] |

| Boiling Point | 359.7±42.0 °C at 760 mmHg | [4] |

| Solubility | No data available | [4] |

| Vapor Pressure | No data available | [4] |

| Flash Point | No data available | [4] |

Hazard Identification and Classification

Specific GHS classification data for 6-tert-butyl-4-methylcoumarin is largely unavailable.[1] However, based on the data for structurally related coumarins, it is prudent to handle this compound with care, assuming potential for skin, eye, and respiratory irritation.[4]

General Hazards of Coumarin Derivatives:

-

Toxicity: Some coumarins have been shown to have toxic effects in rodents, particularly affecting the liver and lungs.[5] The toxicity can vary significantly between species due to differences in metabolism.[5]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

-

Allergic Reactions: Some coumarins may cause allergic skin reactions.[6]

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls should be utilized when handling 6-tert-butyl-4-methylcoumarin.

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4] Ensure easy access to an eyewash station and safety shower.[4] |

| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[4] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[4][7] |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4][8] |

Safe Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.

-

Handling: Avoid creating dust.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment (see Section 3).[4] Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[9]

-

Cleanup Procedures: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[8]

Disposal Considerations

Dispose of 6-tert-butyl-4-methylcoumarin and any contaminated materials in accordance with all applicable federal, state, and local regulations.[9] It may be possible to dispose of the material through a licensed chemical destruction plant or by controlled incineration.[1]

Experimental Protocols

Caption: General workflow for chemical safety assessment.

Potential Toxicological Signaling Pathways

The specific signaling pathways affected by 6-tert-butyl-4-methylcoumarin have not been elucidated. However, the toxicity of some coumarins is linked to their metabolism, which can produce reactive intermediates. A generalized diagram of potential coumarin metabolism and toxicity is presented below.

Caption: Potential metabolic pathway of coumarins leading to toxicity.

References

- 1. echemi.com [echemi.com]

- 2. 6-tert-Butyl-4-methylcoumarin [webbook.nist.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. [Toxicological research and safety consideration of coumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. 6-Methylcoumarin | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

6-tert-butyl-4-methylcoumarin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-tert-butyl-4-methylcoumarin, a synthetic derivative of coumarin, a class of compounds widely recognized for their significant biological activities. This document details its chemical properties, outlines a probable synthesis route, and explores its potential biological effects based on studies of structurally related compounds. Detailed experimental protocols for assessing key biological activities are also provided to facilitate further research and drug development.

Core Compound Information

Molecular Formula: C₁₄H₁₆O₂[1][2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-tert-butyl-4-methyl-2H-chromen-2-one | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Melting Point | 122-123 °C | [1] |

| Appearance | White solid | |

| SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | [1] |

| InChI Key | BVQZHRREUVIRFZ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The most common and established method for the synthesis of 4-methylcoumarin derivatives is the Pechmann condensation .[3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3][4] For the synthesis of 6-tert-butyl-4-methylcoumarin, the likely reactants are 4-tert-butylphenol and ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation

Materials:

-

4-tert-butylphenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or Indium(III) chloride)[4][5]

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 4-tert-butylphenol and ethyl acetoacetate.

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with constant stirring. For sulfuric acid, the reaction can be performed at room temperature or with gentle heating.[4] For solid acid catalysts like Amberlyst-15, the mixture is typically heated, often under solvent-free conditions.[4]

-

Reaction Progression: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water to precipitate the crude product.

-

Filtration and Washing: The solid precipitate is collected by vacuum filtration and washed with cold water to remove the acid catalyst and any unreacted starting materials. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize any residual acid.

-

Purification: The crude 6-tert-butyl-4-methylcoumarin is then purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The purity and identity of the final product can be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Potential Biological Activities and Experimental Evaluation

While specific studies on the biological activities of 6-tert-butyl-4-methylcoumarin are limited, the broader class of coumarin derivatives is known to exhibit a range of pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties. The following sections detail standardized protocols to evaluate these potential activities.

Antioxidant Activity

The antioxidant potential of 6-tert-butyl-4-methylcoumarin can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

6-tert-butyl-4-methylcoumarin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 6-tert-butyl-4-methylcoumarin in methanol or ethanol. Prepare a series of dilutions to test a range of concentrations. Prepare a stock solution of DPPH in the same solvent (typically 0.1 mM). Prepare a stock solution of ascorbic acid.

-

Assay: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anticancer Activity

The cytotoxic effect of 6-tert-butyl-4-methylcoumarin on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

-

6-tert-butyl-4-methylcoumarin

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-